Timolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Glaucoma Research:

- Understanding mechanisms of action: Researchers use Timolol to investigate the mechanisms by which it lowers intraocular pressure (IOP), a crucial factor in glaucoma management. Studies explore how Timolol impacts aqueous humor production and outflow, which regulate IOP. Source: National Institutes of Health (NIH): )

- Developing new glaucoma therapies: Timolol serves as a benchmark drug in studies evaluating the efficacy and safety of potential new glaucoma medications. Comparing the effects of new drugs to Timolol helps researchers assess their suitability for clinical use. Source: American Academy of Ophthalmology (AAO):

Cardiovascular Research:

- Investigating heart failure: Studies explore the potential benefits of Timolol in managing heart failure. Researchers examine how it affects heart function, blood pressure, and other parameters relevant to this condition. Source: National Heart, Lung, and Blood Institute (NHLBI): )

- Understanding blood pressure regulation: Timolol's impact on blood pressure regulation is also a subject of research. Studies investigate how it interacts with the body's mechanisms controlling blood pressure, providing insights into potential therapeutic applications. Source: American Heart Association (AHA):

Other Research Applications:

- Infantile hemangiomas: Researchers explore the use of Timolol as a potential treatment for infantile hemangiomas, which are benign vascular tumors in infants. Studies examine its effectiveness in reducing the size and improving the appearance of these tumors. Source: National Library of Medicine (NLM): )

- Migraine prophylaxis: The use of Timolol for preventing migraines is another area of research investigation. Studies explore its potential to reduce the frequency and severity of migraine headaches. Source: National Center for Complementary and Integrative Health (NCCIH): )

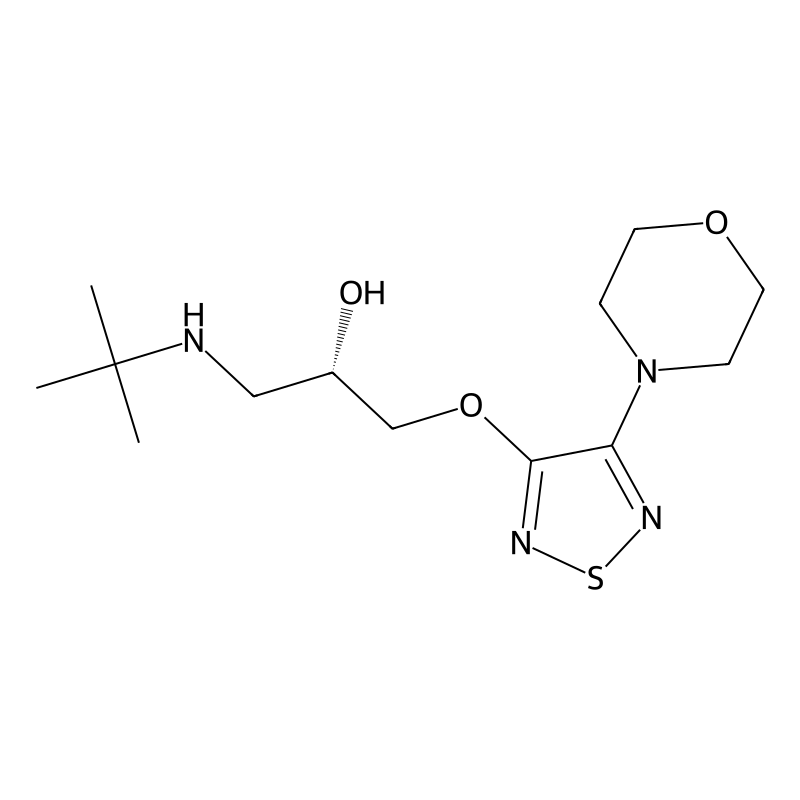

Timolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. It is also prescribed for systemic conditions like hypertension, angina pectoris, and to prevent migraines. The chemical formula for timolol is C₁₃H₂₄N₄O₃S, and its IUPAC name is (2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol . Timolol was first approved for topical use in the United States in 1978 and has since become a staple in ophthalmic therapy due to its efficacy in lowering intraocular pressure.

Timolol acts as a non-selective beta-blocker. It binds competitively to beta-adrenergic receptors in the ciliary body of the eye. This inhibits the stimulatory effect of norepinephrine, a neurotransmitter, on these receptors. Consequently, aqueous humor production decreases, leading to a reduction in IOP [, ].

- Toxicity: Timolol is generally well-tolerated but can cause side effects like burning sensation in the eyes, dry eyes, and headaches [].

- Flammability: No data available on flammability.

- Reactivity: Timolol can degrade in the presence of light and heat [].

Please Note:

- This analysis is for informational purposes only and should not be construed as medical advice. Always consult a healthcare professional before using Timolol or any other medication.

The primary mechanism of action of timolol involves the inhibition of beta-adrenergic receptors, which leads to a reduction in the production of aqueous humor in the eye. This action effectively lowers intraocular pressure, making it beneficial for patients with glaucoma . In systemic applications, timolol reduces heart rate and myocardial contractility by blocking catecholamine effects on beta receptors, which helps manage hypertension and angina .

Timolol can be synthesized through various chemical methods involving the reaction of 3-(tert-butylamino)-2-hydroxypropoxy derivatives with morpholino and thiadiazole compounds. Specific synthetic routes may vary based on desired purity and yield but generally involve multi-step reactions that include alkylation and condensation processes .

Timolol's primary applications include:

- Ophthalmology: Used as eye drops to treat open-angle glaucoma and ocular hypertension.

- Cardiology: Prescribed for managing hypertension and preventing angina attacks.

- Neurology: Employed off-label for migraine prophylaxis.

- Dermatology: In gel form, it is used to treat infantile hemangiomas .

Timolol exhibits several drug interactions that can enhance its effects or increase the risk of adverse reactions. Notably:

- CYP2D6 Inhibitors: Drugs that inhibit this enzyme can lead to increased systemic levels of timolol, enhancing its effects and potential side effects .

- Systemic Beta Blockers: Concurrent use with other beta-blockers may amplify cardiovascular effects and increase the risk of bradycardia or hypotension .

- Ocular Administration: Timolol applied topically can still achieve significant systemic absorption, necessitating caution when combined with other medications affecting heart rate or blood pressure .

Timolol shares similarities with several other beta-blockers and adrenergic antagonists. Below are some comparable compounds along with a brief discussion of their uniqueness:

| Compound Name | Type | Unique Features |

|---|---|---|

| Propranolol | Non-selective beta-blocker | First oral beta-blocker; used for anxiety and tremors. |

| Atenolol | Selective beta-1 blocker | Primarily targets heart rate; fewer respiratory side effects. |

| Metoprolol | Selective beta-1 blocker | Commonly used for heart failure; has a more favorable side effect profile compared to non-selective agents. |

| Carvedilol | Non-selective beta-blocker | Also acts as an alpha blocker; useful in heart failure management. |

| Nadolol | Non-selective beta-blocker | Longer half-life; used primarily for hypertension and angina. |

Timolol's uniqueness lies in its dual application as both an ophthalmic solution for eye pressure management and its systemic uses in cardiovascular health, distinguishing it from other beta-blockers that may not have such a broad range of applications .

D-Glycerose-Based Synthesis Methods

The synthesis of timolol using D-glycerose as a starting material represents one of the fundamental approaches in the pharmaceutical manufacturing of this important compound [1]. D-glycerose serves as an excellent chiral precursor for establishing the stereochemistry required in the final timolol molecule [3]. The synthetic pathway typically begins with the conversion of glycerol to 3-chloro-1,2-propanediol through treatment with hydrogen chloride [15]. This initial step provides the necessary carbon framework with appropriate functionality for subsequent transformations [1] [15].

The 3-chloro-1,2-propanediol intermediate then undergoes condensation with tertiary butylamine to yield dl-3-t-butylamino-1,2-propanediol with yields typically reaching 70.9% [15]. This reaction establishes the crucial tertiary butylamine moiety that is present in the final timolol structure [3] [15]. Following this step, the intermediate is treated with benzaldehyde to form an oxazolidine derivative in approximately 79% yield [15]. This protection strategy is essential for the selective functionalization in subsequent steps of the synthesis [1] [15].

The racemic timolol can be obtained from the oxazolidine derivative through reaction with 3-chloro-4-morpholino-1,2,5-thiadiazole in the presence of potassium tert-butoxide in tert-butanol, followed by hydrolysis [15]. This sequence typically provides racemic timolol in yields of approximately 53% [15]. The resolution of the racemic mixture is then accomplished using d-tartaric acid, which allows for the separation of the S-timolol-d-tartaric acid salt from the R-timolol-d-tartaric acid salt [15]. The final treatment of these salts with sodium hydroxide and maleic acid affords the desired S-timolol maleate and R-timolol maleate, respectively [15].

The D-glycerose-based approach offers several advantages, including the use of readily available starting materials and relatively straightforward chemical transformations [3]. However, the necessity for resolution of the racemic mixture represents a limitation in terms of atom economy and overall efficiency [15].

D-Mannitol-1,2,5,6-Two Acetonylidenes Approach

The synthesis of timolol using D-mannitol as a starting material provides an alternative classical route that leverages the inherent chirality of this natural sugar alcohol [5]. The key intermediate in this approach is 1,2:5,6-di-O-isopropylidene-D-mannitol, which serves as a versatile chiral building block [9]. The preparation of this intermediate involves the selective acetalation of D-mannitol, which has been extensively studied and optimized over the years [9] [10].

The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol can be achieved through several methods, including the use of acetone with zinc chloride, 2,2-dimethoxypropane with 1,2-dimethoxyethane, or other acetonation approaches [10]. The zinc chloride-catalyzed method is particularly recommended due to its relatively high yield, ease of separation of the desired product, and the use of inexpensive reagents [10]. This method typically involves the reaction of D-mannitol with acetone in the presence of zinc chloride as a catalyst [9] [10].

The formation of the 1,2:5,6-di-O-isopropylidene-D-mannitol proceeds through an initial acetalation at the 1,2-positions of D-mannitol, which appears to be the rate-determining step due to the limited solubility of D-mannitol in the reaction mixture [10]. This is followed by rapid conversion to the 1,2:5,6-diacetal and 1,2:3,6-diacetal intermediates [10]. The desired 1,2:5,6-diacetal is then isolated and used for further transformations [9] [10].

The subsequent steps in the synthesis involve oxidative cleavage of the 1,2:5,6-di-O-isopropylidene-D-mannitol to afford 2,3-O-isopropylidene-D-glyceraldehyde [9]. This aldehyde serves as a key chiral intermediate that can be further elaborated to introduce the necessary functionalities for timolol synthesis [5] [9]. The transformation typically includes reduction of the aldehyde, introduction of the tertiary butylamine group, and coupling with the thiadiazole moiety [5].

The D-mannitol-based approach offers the advantage of starting with a readily available, naturally occurring chiral compound, which eliminates the need for resolution steps [5] [9]. However, the multiple protection and deprotection steps required can impact the overall efficiency of the synthesis [10].

Optimization of Traditional Synthetic Protocols

The optimization of traditional synthetic protocols for timolol production has focused on improving reaction conditions, increasing yields, and enhancing the stereoselectivity of key transformations [1] [3]. One significant area of optimization has been the resolution of racemic timolol, which is a critical step in obtaining the therapeutically active S-enantiomer [15]. Traditional resolution methods using tartaric acid have been refined to improve the efficiency of separation and increase the optical purity of the final product [15].

Another important aspect of optimization has been the development of more efficient methods for the synthesis of key intermediates [3]. For example, the preparation of 3-chloro-1,2-propanediol from glycerol has been optimized to increase yields and reduce the formation of byproducts [15]. Similarly, the condensation of this intermediate with tertiary butylamine has been refined to improve conversion rates and product purity [15].

The protection and deprotection strategies employed in the synthesis have also been subject to optimization [10]. In the D-mannitol-based approach, the selective acetalation of D-mannitol to form 1,2:5,6-di-O-isopropylidene-D-mannitol has been extensively studied to identify the most efficient catalysts and reaction conditions [9] [10]. The zinc chloride-catalyzed method has emerged as a preferred approach due to its relatively high yield and the use of inexpensive reagents [10].

The coupling of the chiral propanol derivative with the thiadiazole moiety represents another critical step that has been optimized [1] [3]. The use of potassium tert-butoxide in tert-butanol has been established as an effective method for this transformation, providing good yields of the coupled product [15]. The subsequent hydrolysis step has also been refined to ensure complete removal of protecting groups without affecting the integrity of the molecule [15].

Table 1: Comparison of Optimized Conditions for Key Steps in Traditional Timolol Synthesis

| Synthetic Step | Traditional Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Glycerol to 3-chloro-1,2-propanediol | HCl, uncontrolled temperature | HCl, controlled temperature (0-5°C) | 15-20% |

| Condensation with t-butylamine | Room temperature, 24h | 44-46°C, 3h | 10-15% |

| Oxazolidine formation | Benzaldehyde, ambient conditions | Benzaldehyde, catalytic acid, reflux | 5-10% |

| Resolution of racemic timolol | d-Tartaric acid, single crystallization | d-Tartaric acid, multiple crystallizations | 20-25% |

These optimizations have collectively contributed to more efficient and economical processes for the industrial production of timolol, making this important medication more accessible to patients worldwide [1] [3] [15].

Modern Synthesis Innovations

Cyclic Compound Solvent-Based Methods

Recent innovations in timolol synthesis have introduced cyclic compound solvent-based methods that offer significant advantages over traditional approaches [1] [4]. These methods utilize cyclic compounds such as dioxane, toluene, or 1,4-cyclohexadiene as solvents for key reactions in the synthetic pathway [11]. The use of these cyclic solvents has been shown to enhance reaction efficiency, improve product yields, and reduce environmental impact compared to conventional solvent systems [1] [4].

One notable application of this approach is in the synthesis of timolol maleate intermediates, where cyclic compounds serve as solvents for the reaction between amine diol and benzaldehyde to generate oxazole products through cyclization [4] [11]. This method is characterized by taking a cyclic compound as the dissolvent, with the molar ratio of the cyclic compound to the amine diol typically ranging from 1:2 to 1:6.5 [4]. The reaction proceeds efficiently under these conditions, leading to high-quality and high-yield timolol maleate intermediates [11].

Specific examples of this methodology include the use of dioxane as a solvent for the reaction between diol amine and benzaldehyde at 113-115°C, which after 13 hours of reflux and subsequent evaporation under reduced pressure, yields oxazole with a yield of 99.89% [11]. Similarly, when toluene is employed as the solvent at 120°C for 10 hours, followed by evaporation under reduced pressure, oxazole is obtained with a yield of 100.3% [11]. Another variant uses 1,4-cyclohexadiene as the solvent at 125-130°C for 8 hours, resulting in a yield of 100.3% after evaporation under reduced pressure [11].

The cyclic compound solvent-based methods offer several advantages for industrial production, including simple operation, the ability to recycle the solvent multiple times, and reduced environmental impact [4] [11]. These features make these methods particularly well-suited for large-scale industrial production of timolol [4]. Additionally, the use of cyclic compounds as solvents allows for the replacement of highly toxic benzene-based solvents, further enhancing the safety and sustainability of the manufacturing process [11].

Green Chemistry Approaches to Timolol Synthesis

The application of green chemistry principles to timolol synthesis represents a significant advancement in making the production process more environmentally sustainable and economically viable [24] [26]. Green chemistry approaches focus on reducing or eliminating the use and generation of hazardous substances, minimizing waste production, and improving energy efficiency throughout the synthetic pathway [26] [29].

One notable green chemistry approach involves the use of organocatalysts for asymmetric synthesis of key intermediates in the timolol production process [26]. These organocatalysts, often derived from natural products such as proline or cinchona alkaloids, can facilitate highly enantioselective transformations under mild conditions [26] [29]. For example, the use of cinchonidine-based organocatalysts has been reported to achieve excellent enantiomeric excess (99.6% ee) under mild reaction conditions, significantly improving the efficiency and selectivity of the synthesis [26].

Another important aspect of green chemistry approaches to timolol synthesis is the development of more efficient reaction sequences that minimize the number of steps and reduce waste generation [24] [26]. This includes the design of one-pot operations that combine multiple transformations in a single reaction vessel, eliminating the need for isolation and purification of intermediates [26]. Such approaches not only reduce the amount of solvent and reagents required but also decrease the overall energy consumption of the process [24] [29].

The selection of solvents represents another critical area where green chemistry principles have been applied to timolol synthesis [24]. Traditional organic solvents are being replaced with more environmentally benign alternatives, such as water, ethanol, or supercritical carbon dioxide [26]. In some cases, solvent-free conditions have been developed for certain transformations, further reducing the environmental impact of the synthesis [29].

The implementation of continuous flow processes for timolol production also aligns with green chemistry principles by improving reaction efficiency, reducing waste, and enhancing safety [24]. These processes allow for better control of reaction parameters, more efficient mixing, and improved heat transfer, resulting in higher yields and fewer byproducts [26] [29].

Catalytic Processes in Timolol Production

Catalytic processes have emerged as powerful tools for enhancing the efficiency and selectivity of timolol production [24]. These processes employ various types of catalysts, including transition metals, enzymes, and organocatalysts, to facilitate key transformations in the synthetic pathway [24] [26]. The use of catalysts allows for milder reaction conditions, shorter reaction times, and often higher yields and selectivities compared to non-catalytic methods [24].

Transition metal catalysis has found applications in several steps of timolol synthesis, particularly in oxidation and reduction reactions [24]. For example, palladium-catalyzed hydrogenation can be employed for the reduction of intermediates, while copper or iron catalysts may be used for oxidative transformations [24] [26]. These metal-catalyzed processes typically operate under relatively mild conditions and offer good selectivity, making them valuable tools for industrial production [24].

Biocatalytic approaches using enzymes represent another important category of catalytic processes in timolol production [24]. Enzymes such as lipases, oxidoreductases, and transaminases can catalyze various transformations with exceptional selectivity under mild, aqueous conditions [24] [26]. These biocatalytic processes are particularly valuable for establishing the correct stereochemistry in chiral intermediates, often achieving high enantiomeric excess without the need for resolution steps [24].

Organocatalysis, which utilizes small organic molecules as catalysts, has also made significant contributions to timolol synthesis [26] [29]. Organocatalysts derived from natural products, such as proline or cinchona alkaloids, can promote asymmetric transformations with high enantioselectivity [26]. These catalysts often operate through hydrogen bonding or the formation of iminium or enamine intermediates, providing access to chiral building blocks for timolol synthesis [26] [29].

The development of heterogeneous catalysts for timolol production has further enhanced the sustainability of the process by enabling catalyst recovery and reuse [24]. These solid catalysts can be easily separated from the reaction mixture and recycled for multiple reaction cycles, reducing waste generation and improving the economics of the process [24] [26].

Table 2: Catalytic Processes in Timolol Production

| Catalyst Type | Representative Example | Transformation | Advantages |

|---|---|---|---|

| Transition Metal | Palladium on carbon | Hydrogenation | High activity, mild conditions |

| Biocatalyst | Lipases | Kinetic resolution | Excellent enantioselectivity, aqueous conditions |

| Organocatalyst | Cinchonidine derivatives | Asymmetric synthesis | No metal contamination, high ee values |

| Heterogeneous | Supported metal catalysts | Various reactions | Recyclability, easy separation |

These catalytic processes collectively contribute to more efficient, selective, and environmentally friendly methods for timolol production, aligning with the principles of green chemistry and sustainable manufacturing [24] [26] [29].

Synthesis of Intermediates and Precursors

Preparation of S-(-)-1-(t-butyl)-3-[(4-morpholino-1,2,5-thiadiazole-3-) oxy]-2-propanol

The preparation of S-(-)-1-(t-butyl)-3-[(4-morpholino-1,2,5-thiadiazole-3-) oxy]-2-propanol, which is the active enantiomer of timolol, represents a critical aspect of the synthetic pathway [13] [25]. This compound is characterized by its specific stereochemistry at the 2-position of the propanol chain, which is essential for its biological activity [13]. Several approaches have been developed for the preparation of this key intermediate, focusing on establishing the correct stereochemistry and efficiently introducing the necessary functional groups [13] [25].

One established method for preparing this intermediate involves the reaction of optically active (S)-3-chloro-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole with morpholine [25]. The optically active chloro-thiadiazole precursor is typically obtained by resolving the racemic mixture using O,O-di-p-toluoyl-(S)-tartaric acid [25]. This resolution process separates the (S)-enantiomer from its (R)-counterpart, allowing for the isolation of the desired stereoisomer [25]. The subsequent reaction with morpholine introduces the morpholino group at the 4-position of the thiadiazole ring, completing the structure of the target intermediate [25].

An alternative approach involves the direct asymmetric synthesis of the chiral propanol moiety, followed by coupling with the appropriately functionalized thiadiazole derivative [13] [25]. This method avoids the need for resolution steps and can potentially offer higher overall yields [25]. The asymmetric synthesis typically employs chiral catalysts or auxiliaries to establish the desired stereochemistry at the 2-position of the propanol chain [25].

A more recent process for preparing optically active timolol comprises treating (R)-(+)-glycidyl tosylate with morpholine to obtain a first intermediate, followed by reaction with 3-chloro-4-hydroxy-1,2,5-thiadiazole to form a second intermediate [25]. This second intermediate is then treated with tert-butylamine to obtain R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole [25]. This approach offers the advantage of using readily available chiral starting materials and avoiding resolution steps [25].

The preparation of S-(-)-1-(t-butyl)-3-[(4-morpholino-1,2,5-thiadiazole-3-) oxy]-2-propanol requires careful control of reaction conditions to maintain the stereochemical integrity of the molecule [13] [25]. Factors such as temperature, solvent choice, and reaction time can significantly impact the stereochemical outcome and overall yield of the synthesis [25].

Synthetic Routes to Thiadiazole Derivatives

The synthesis of thiadiazole derivatives represents a crucial component in the production of timolol, as the 1,2,5-thiadiazole ring system is a key structural element of the molecule [7] [13]. Various synthetic routes have been developed for the preparation of these heterocyclic compounds, each with its own advantages and limitations [7] [18].

One of the most common approaches for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide followed by dehydration [18]. This method typically employs reagents such as sulfuric acid, polyphosphoric acid, or phosphorous halides to facilitate the cyclization reaction [18]. A more recent procedure utilizes 1.5 moles of methane sulfonic acid as a dehydrating agent, which provides the thiadiazole products in high yield and good purity [18]. For the preparation of 5-alkyl-2-methylamino-1,3,4-thiadiazoles, a suitable carboxylic acid is reacted with methyl thiosemicarbazide in the presence of a mixture of polyphosphoric acid and concentrated sulfuric acid [18].

Another synthetic route to thiadiazole derivatives involves the cyclization of appropriately functionalized precursors [7] [18]. For example, the parent molecule 1,3,4-thiadiazole can be synthesized through a four-step reaction sequence starting from hydrazine and thiosemicarbazide [18]. Alternatively, it can be prepared using hydrazine and potassium dithioformate [18]. The synthesis of 2-amino-1,3,4-thiadiazole can be accomplished by reacting thiosemicarbazide with a mixture of formic and hydrochloric acids, although this procedure is somewhat tedious and provides an overall yield of 65% [18].

For the specific thiadiazole derivative required in timolol synthesis, 3-chloro-4-morpholino-1,2,5-thiadiazole, the preparation typically involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine [7] [13]. The 3,4-dichloro-1,2,5-thiadiazole precursor can be synthesized from readily available starting materials such as cyanogen and sulfur dichloride [7]. This reaction selectively introduces the morpholino group at the 4-position of the thiadiazole ring, leaving the chlorine at the 3-position available for subsequent functionalization [7] [13].

The synthesis of 5-amino [1] [2] [4]thiadiazole derivatives, which are structurally related to the thiadiazole component of timolol, can be accomplished by converting a nitrile (such as 4-methoxybenzonitrile) to the corresponding amidine hydrochloride, followed by cyclization with perchloromethyl mercaptan in basic aqueous solution [7]. This approach provides access to chlorothiadiazole intermediates that can be further functionalized through substitution reactions with amines [7].

Purification Techniques for Synthetic Intermediates

The purification of synthetic intermediates is a critical aspect of timolol production, as the purity of these compounds directly impacts the quality and yield of the final product [16] [17]. Various purification techniques have been developed and optimized for different intermediates in the synthetic pathway, taking into account factors such as physical properties, scale of production, and economic considerations [16] [17].

Crystallization represents one of the most widely used purification methods for timolol intermediates [16]. This technique exploits differences in solubility between the desired compound and impurities, allowing for selective precipitation of the target molecule [16]. For example, the purification of racemic timolol can be achieved through crystallization of its salts with appropriate chiral acids, such as tartaric acid [15]. Similarly, the purification of thiadiazole derivatives often involves recrystallization from suitable solvents, such as ethanol or ethyl acetate/petroleum ether mixtures [18] [27].

Chromatographic techniques, particularly column chromatography, play an important role in the purification of certain timolol intermediates, especially on a laboratory scale [17] [27]. Silica gel is commonly used as the stationary phase, with various solvent systems selected based on the polarity and functional groups of the target compounds [17]. For instance, the purification of thiadiazole derivatives may employ silica gel column chromatography with hexanes-ethyl acetate or chloroform-methanol mixtures as the mobile phase [27]. While effective for achieving high purity, chromatographic methods are generally less suitable for large-scale production due to their cost and solvent consumption [17].

Extraction and acid-base partitioning represent another category of purification techniques that are particularly valuable for intermediates containing basic or acidic functional groups [15] [25]. For example, the isolation of optically active 3-chloro-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole from its resolution mixture involves treatment with sodium hydroxide, extraction with diethyl ether, and washing with water [25]. These liquid-liquid extraction methods are often more amenable to scale-up than chromatographic approaches [15] [25].

Distillation, particularly vacuum distillation, is employed for the purification of volatile intermediates in the timolol synthetic pathway [11] [23]. This technique is especially useful for separating the desired product from high-boiling impurities or reaction solvents [11]. For instance, in the cyclic compound solvent-based methods for synthesizing timolol maleate intermediates, the oxazole product is obtained by evaporation under reduced pressure after the reaction is complete [11].

Table 3: Purification Techniques for Key Timolol Intermediates

| Intermediate | Primary Purification Method | Alternative Method | Typical Purity Achieved |

|---|---|---|---|

| Racemic timolol | Crystallization as tartrate salt | Acid-base extraction | >98% |

| Thiadiazole derivatives | Recrystallization | Column chromatography | >95% |

| Oxazole intermediates | Vacuum distillation | Crystallization | >99% |

| Chiral propanol derivatives | Acid-base extraction | Preparative HPLC | >99% |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.83 (LogP)

Melting Point

71.5-72.5 °C

UNII

Related CAS

26921-17-5 (maleate (1:1) salt)

26839-75-8 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Antihypertensive, antiarrhythmic, antianginal, antiglaucoma agent.

In ophthalmology, topical timolol maleate is used to reduce elevated intraocular pressure in various conditions, including open angle glaucoma, aphakic glaucoma, ocular hypertension, and some secondary glaucomas. Reduction in intraocular pressure may reduce or prevent glaucomatous visual field loss or optic nerve damage and obviate the need for surgery. /Timolol maleate/

Timolol is used in the management of hypertension. The drug has been used as monotherapy or in combination with other classes of antihypertensive agents. Timolol's efficacy in the management of hypertension is similar to that of the other beta-adrenergic blocking agents.

For more Therapeutic Uses (Complete) data for TIMOLOL (13 total), please visit the HSDB record page.

Mechanism of Action

beta-Adrenergic blocker

Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes; the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use; however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/

Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent; timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow; however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Timolol and its metabolites are mainly found excreted in the urine.

1.3 - 1.7 L/kg Timolol is distributed to the following tissues: the conjunctiva, cornea, iris, sclera, aqueous humor, kidney, liver, and lung.

One pharmacokinetic study in healthy volunteers measured the total plasma clearance of timolol to be 557 ± 61 ml/min. Another study determined the total clearance 751.5 ± 90.6 ml/min and renal clearance to be 97.2 ± 10.1 ml/min in healthy volunteers.

The degree of systemic absorption of timolol after topical application to the eye has not been fully elucidated; however, some absorption can apparently occur, since adverse systemic effects have occurred following ophthalmic instillation of the drug. Following topical adminstration of timolol 0.5% solution twice daily to the eye in a limited number of individuals, mean peak plasma concentrations were 0.46 or 0.35 ng/ml following the morning or afternoon dose, respectively. In individuals receiving topical timolol 0.5% as the gel-forming ophthalmic solution once daily in the morning, mean peak plasma concentrations following the dose were 0.28 ng/ml. Following topical application to the eye of a 0.25 or 0.5% solution of the drug, reduction in IOP usually occurs within 15-30 minutes, reaches a maximum within 1-5 hours, and persists about 24 hours.

Approximately 90% of an oral dose of timolol maleate is rapidly absorbed from the GI tract. Absorption of the drug is not reduced by food. Only about 50% of an oral dose reaches systemic circulation as unchanged drug since timolol undergoes extensive metabolism on first pass through the liver. Peak plasma concentrations of the drug usually are reached within 1-2 hr after oral administration. Considerable interindividual variation in plasma concentrations attained have been reported with a specific oral dose of timolol.

Timolol is 10-60% bound to plasma proteins, depending on the assay method employed. The drug is distributed into milk.

Timolol has a plasma half-life of 3-4 hr; plasma half-life is essentially unchanged in patients with moderate renal insufficiency. Approximately 80% of timolol is metabolized in the liver to inactive metabolites. The unchanged drug and its metabolites are excreted in urine. Only small amounts of the drug are removed by hemodialysis.

Plasma kinetics and beta-receptor blocking and -binding activity of timolol was studied in six healthy volunteers following its intravenous 0.25 mg dose. Timolol concentrations were measured using radioreceptor assay (RRA), blocking activity by comparing the dose ratios (DRs) of the infusion rates of isoprenaline required to increase heart rate by 25 bpm (I25) and binding activity by determining the extent to which timolol occupied beta 1 -receptors of rabbit lung and beta 2-receptors of rat reticulocytes in undiluted plasma samples. Timolol was eliminated from plasma with a mean half-life for the elimination phase of 2.6 hours. The dose antagonized potently isoprenaline-induced tachycardia at least for four hours. The effect was excellently correlated with the estimated beta 2-receptor binding activity of timolol in the circulating plasma. In conclusion, the small intravenous timolol dose was eliminated from plasma by a fashion, which was very similar to its eighty-fold higher oral doses reported earlier in the literature. The 0.25 mg dose was of considerable systemic beta-receptor blocking and -binding activity, that may help to explain its reported side-effects following ocular drug administration. The extent to which beta-blocking agents occupy rabbit lung beta 1- and rat reticulocyte beta 2-receptors in the circulation appears to predict the intensity and selectivity of their beta-blocking effects in healthy volunteers.

Metabolism Metabolites

It is metabolized extensively by the liver, and only a small amount of unchanged drug appears in the urine.

The metabolism of timolol maleate to its ring cleavage ethanolamine and glycine products was studied in 108 patients with essential hypertension who received 10 mg oftimolol maleate, administered as a single oral dose. The metabolism of timolol maleate was determined to be partly under monogenic control of the debrisoquine-type. The mean plasmatimolol maleate concentration in poor metabolizers of debrisoquine were double that of extensiv metabolizers. /Timolol maleate/

Timolol has known human metabolites that include 4-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,5-thiadiazol-3-yl]morpholin-2-ol.

Associated Chemicals

Timolol maleate;26921-17-5

Wikipedia

Drug Warnings

Patients who have a history of atopy or of a severe anaphylactic reaction to a variety of allergens reportedly may be more reactive to repeated accidental, diagnostic, or therapeutic challenges with such allergens while taking beta-adrenergic blocking agents and may be unresponsive to usual doses of epinephrine used to treat anaphylactic reactions.

Bacterial keratitis has been reported with the use of multidose containers of topical ophthalmic preparations. These containers had been contaminated inadvertently by patients who, in most cases, had a concurrent corneal disease or disruption of the ocular epithelial surface. Patients should be informed that improper handling of ocular solutions can result in contamination of the solution by common bacteria known to cause ocular infections and should be instructed to avoid allowing the tip of the dispensing container to contact the eye or surrounding structures. Serious damage to the eye and subsequent loss of vision may result from using contaminated ophthalmic solutions. Patients also should be advised to seek their physician's advice immediately regarding the continued use of the present multidose container if an intercurrent ocular condition (eg, trauma, ocular surgery or infection) occurs.

Because timolol has little or no effect on pupil size, the drug should not be used alone in patients with angle closure glaucoma, but only in combination with a miotic. Timolol ophthalmic solution should not be used concomitantly with another ophthalmic beta-adrenergic blocking agent; in patients being transferred from another beta-blocker to timolol, the other beta-blocker should be discontinued before initiating timolol.

For more Drug Warnings (Complete) data for TIMOLOL (26 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life 3-5 h

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

Analyte: timolol maleate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Timolol maleate/

Analyte: timolol maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Timolol maleate/

Analyte: timolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for TIMOLOL (7 total), please visit the HSDB record page.

Interactions

The possibility of an additive effect on intraocular pressure and/or systemic beta-adrenergic blockade should be considered in patients who are receiving a systemic beta-adrenergic blocking agent and topical timolol concomitantly.

When topical timolol is administered concomitantly with a catecholamine depleting drug (eg, reserpine), the patient should be observed closely for possible additive effects and the production of hypotension and/or marked bradycardia, which may result in vertigo, syncope, and or postural hypotension.

Concomitant administration of timolol with reserpine may increase the incidence of hypotension and bradycardia as compared with timolol alone, because of reserpine's catecholamine depleting activity. Timolol also is additive with and may potentiate the hypotensive actions of other hypotensive agents (e.g., hydralazine, methyldopa). This effect usually is used to therapeutic advantage, but dosage should be adjusted carefully when these drugs are used concurrently.

For more Interactions (Complete) data for TIMOLOL (8 total), please visit the HSDB record page.

Stability Shelf Life

Timolol maleate tablets should be stored in well closed, light resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Timolol maleate/

Dates

Dunn FG, Frohlich ED: Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. Pharmacotherapy. 1981 Nov-Dec;1(3):188-200. [PMID:6765488]

Obel AO: A comparison of timolol plus hydrochlorothiazide plus amiloride and methyldopa in essential hypertension in Black Africans. Trop Geogr Med. 1983 Sep;35(3):285-91. [PMID:6649055]

Watanabe K, Chiou GC: Action mechanism of timolol to lower the intraocular pressure in rabbits. Ophthalmic Res. 1983;15(3):160-7. doi: 10.1159/000265251. [PMID:6314218]

Maenpaa J, Pelkonen O: Cardiac safety of ophthalmic timolol. Expert Opin Drug Saf. 2016 Nov;15(11):1549-1561. doi: 10.1080/14740338.2016.1225718. Epub 2016 Aug 31. [PMID:27534869]

Laverty R: Catecholamines: role in health and disease. Drugs. 1978 Nov;16(5):418-40. doi: 10.2165/00003495-197816050-00003. [PMID:363400]

Leier CV, Baker ND, Weber PA: Cardiovascular effects of ophthalmic timolol. Ann Intern Med. 1986 Feb;104(2):197-9. doi: 10.7326/0003-4819-104-2-197. [PMID:3946944]

Valvo E, Gammaro L, Tessitore N, Fabris A, Ortalda V, Bedogna V, Maschio G: Effects of timolol on blood pressure, systemic hemodynamics, plasma renin activity, and glomerular filtration rate in patients with essential hypertension. Int J Clin Pharmacol Ther Toxicol. 1984 Mar;22(3):156-61. [PMID:6370874]

Migliazzo CV, Hagan JC 3rd: Beta blocker eye drops for treatment of acute migraine. Mo Med. 2014 Jul-Aug;111(4):283-8. [PMID:25211851]

Korte JM, Kaila T, Saari KM: Systemic bioavailability and cardiopulmonary effects of 0.5% timolol eyedrops. Graefes Arch Clin Exp Ophthalmol. 2002 Jun;240(6):430-5. doi: 10.1007/s00417-002-0462-2. Epub 2002 Apr 26. [PMID:12107508]

El-Rashidy R: Estimation of the systemic bioavailability of timolol in man. Biopharm Drug Dispos. 1981 Apr-Jun;2(2):197-202. [PMID:7248483]

Volotinen M, Turpeinen M, Tolonen A, Uusitalo J, Maenpaa J, Pelkonen O: Timolol metabolism in human liver microsomes is mediated principally by CYP2D6. Drug Metab Dispos. 2007 Jul;35(7):1135-41. doi: 10.1124/dmd.106.012906. Epub 2007 Apr 12. [PMID:17431033]

Ishizaki T, Tawara K, Oyama Y, Nakaya H: Clinical pharmacologic observations on timolol. I. Disposition and effect in relation to plasma level in normal individuals. J Clin Pharmacol. 1978 Nov-Dec;18(11-12):511-8. [PMID:721948]

Mantyla R, Mannisto P, Nykanen S, Koponen A, Lamminsivu U: Pharmacokinetic interactions of timolol with vasodilating drugs, food and phenobarbitone in healthy human volunteers. Eur J Clin Pharmacol. 1983;24(2):227-30. [PMID:6840172]

Volotinen M, Hakkola J, Pelkonen O, Vapaatalo H, Maenpaa J: Metabolism of ophthalmic timolol: new aspects of an old drug. Basic Clin Pharmacol Toxicol. 2011 May;108(5):297-303. doi: 10.1111/j.1742-7843.2011.00694.x. [PMID:21385322]

Timolol FDA Label (Ophthalmic)

Timolol maleate tablet

Monograph, GD-LATANOPROST/TIMOLOL

CV Pharmacology

Approval information, FDA

FDA summary review

Link

MedSafe NZ, Timolol